N-succinimidyl 4-(2-pyridyldithio)pentanoate

Description

BenchChem offers high-quality N-succinimidyl 4-(2-pyridyldithio)pentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-succinimidyl 4-(2-pyridyldithio)pentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

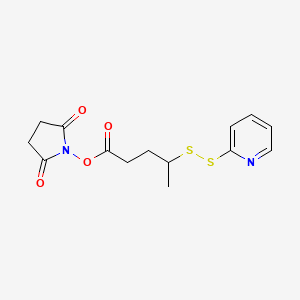

(2,5-dioxopyrrolidin-1-yl) 4-(pyridin-2-yldisulfanyl)pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S2/c1-10(21-22-11-4-2-3-9-15-11)5-8-14(19)20-16-12(17)6-7-13(16)18/h2-4,9-10H,5-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTBCXYYVWHFQRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)ON1C(=O)CCC1=O)SSC2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501347666 |

Source

|

| Record name | 1-{[4-(2-Pyridinyldisulfanyl)pentanoyl]oxy}-2,5-pyrrolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341498-08-6 |

Source

|

| Record name | 1-{[4-(2-Pyridinyldisulfanyl)pentanoyl]oxy}-2,5-pyrrolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Pyridyldithio)pentanoic acid N-hydroxysuccinimide ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-succinimidyl 4-(2-pyridyldithio)pentanoate (SPDP): A Technical Guide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

N-succinimidyl 4-(2-pyridyldithio)pentanoate, commonly known as SPDP, is a heterobifunctional crosslinking agent widely utilized in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs).[1][2][3] This guide provides an in-depth overview of its chemical properties, mechanism of action, and detailed protocols for its application.

Chemical Properties and Structure

SPDP is a short-chain crosslinker featuring two reactive groups at opposite ends of a pentanoate spacer: an N-hydroxysuccinimide (NHS) ester and a pyridyldithio group.[4][5] The NHS ester reacts specifically with primary amines (-NH2) on proteins and other biomolecules to form stable amide bonds.[6][7] The pyridyldithio group reacts with sulfhydryl groups (-SH) to create a disulfide bond, which is cleavable under reducing conditions.[6][7] This cleavable nature is a key feature for applications such as the intracellular release of cytotoxic drugs from ADCs.[2]

A related compound, N-succinimidyl 3-(2-pyridyldithio)propionate, is also commonly referred to as SPDP, however, it possesses a shorter propionate spacer arm. The longer pentanoate spacer of N-succinimidyl 4-(2-pyridyldithio)pentanoate can be advantageous in reducing steric hindrance in some applications.

| Property | Value | Reference |

| Chemical Formula | C14H16N2O4S2 | [8][9] |

| Molecular Weight | 340.4 g/mol | [8][9][10] |

| CAS Number | 341498-08-6 | [8][9][10] |

| Appearance | White to off-white solid | [11] |

| Purity | >95% | [10] |

Mechanism of Action

The bioconjugation process using SPDP involves a two-step reaction. First, the NHS ester of SPDP reacts with a primary amine on a biomolecule (e.g., a lysine residue on an antibody) to form a stable amide linkage. This reaction is typically carried out in a buffer at a pH of 7.2-8.0.[1][6] In the second step, the pyridyldithio group of the now-modified biomolecule reacts with a sulfhydryl group on a second molecule (e.g., a cysteine residue on a protein or a thiol-containing drug) to form a disulfide bond. This reaction releases pyridine-2-thione, which can be quantified spectrophotometrically at 343 nm to monitor the reaction progress.[1][6]

Figure 1: Reaction mechanism of SPDP crosslinker.

Experimental Protocols

General Considerations

-

Solubility: SPDP is not readily soluble in aqueous buffers and should be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the reaction mixture.[1][6]

-

Buffer Conditions: The reaction of the NHS ester with amines is most efficient at a pH of 7.2-8.0.[1][6] Buffers should be free of primary amines (e.g., Tris) and thiols. Phosphate, bicarbonate, or borate buffers are recommended.[6][7]

-

Storage: SPDP should be stored at -20°C and protected from moisture.[6]

Protocol for Protein-Protein Conjugation

This protocol describes the conjugation of two proteins, one with available primary amines and the other with a free sulfhydryl group.

Materials:

-

Protein A (with primary amines)

-

Protein B (with a free sulfhydryl group)

-

SPDP

-

Anhydrous DMSO or DMF

-

Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5

-

Desalting column

Procedure:

-

Dissolve SPDP: Prepare a 20 mM stock solution of SPDP in anhydrous DMSO or DMF immediately before use. For example, dissolve 2 mg of SPDP in 320 µL of DMSO or DMF.[12]

-

Modify Protein A:

-

Dissolve Protein A in the conjugation buffer to a concentration of 1-10 mg/mL.

-

Add a 10- to 20-fold molar excess of the SPDP stock solution to the Protein A solution with gentle mixing.

-

Incubate the reaction for 30-60 minutes at room temperature.[2]

-

-

Remove Excess SPDP: Remove non-reacted SPDP and the N-hydroxysuccinimide byproduct using a desalting column equilibrated with the conjugation buffer.

-

Conjugate with Protein B:

-

Dissolve Protein B in the conjugation buffer.

-

Add the SPDP-modified Protein A to the Protein B solution. The molar ratio of the two proteins may need to be optimized for your specific application.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

-

Purification: Purify the final conjugate using size-exclusion chromatography or another suitable purification method.

Protocol for Antibody-Drug Conjugation (ADC)

This protocol outlines the general steps for conjugating a thiol-containing drug to an antibody.

Materials:

-

Antibody

-

Thiol-containing drug

-

SPDP

-

Anhydrous DMSO or DMF

-

Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5

-

Reducing agent (e.g., DTT) if the drug's thiol group is protected

-

Desalting column

Procedure:

-

Prepare SPDP Stock Solution: Prepare a 20 mM stock solution of SPDP in anhydrous DMSO or DMF as described in the previous protocol.[12]

-

Modify the Antibody:

-

Remove Excess SPDP: Purify the SPDP-modified antibody using a desalting column equilibrated with the conjugation buffer.

-

Prepare the Thiol-Containing Drug: If the thiol group on the drug is protected, it will need to be deprotected using a suitable reducing agent. The reducing agent must then be removed before conjugation.

-

Conjugate the Drug to the Antibody:

-

Dissolve the thiol-containing drug in a suitable solvent.

-

Add a 2- to 5-fold molar excess of the drug to the SPDP-modified antibody solution.[2]

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

-

Purification: Purify the ADC using an appropriate chromatographic method to remove unconjugated drug and antibody.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for protein conjugation and a conceptual representation of the targeted delivery of a drug via an ADC.

Figure 2: Experimental workflow for protein conjugation.

Figure 3: ADC targeted drug delivery pathway.

Quantitative Data Summary

| Parameter | Value | Reference |

| SPDP Stock Solution Concentration | 20-25 mM in DMSO or DMF | [1][6][12] |

| Protein Concentration for Modification | 1-10 mg/mL | [2][6] |

| Molar Excess of SPDP for Protein Modification | 10- to 20-fold | [2] |

| Reaction Time for Amine Modification | 30-60 minutes at room temperature | [1][2][6] |

| Reaction Time for Sulfhydryl Conjugation | 1-16 hours at room temperature or 4°C | [1][6] |

| pH for NHS Ester Reaction | 7.2-8.0 | [1][6][7] |

| pH for Pyridyldithio Reaction | 7.0-8.0 | [1][6][7] |

| Wavelength for Monitoring Pyridine-2-thione Release | 343 nm | [1][6] |

Conclusion

N-succinimidyl 4-(2-pyridyldithio)pentanoate is a versatile and effective heterobifunctional crosslinker for a wide range of bioconjugation applications. Its ability to form cleavable disulfide bonds makes it particularly valuable in the field of drug delivery, especially for the development of antibody-drug conjugates. By understanding its chemical properties and following optimized protocols, researchers can successfully utilize SPDP to create novel bioconjugates for various scientific and therapeutic purposes.

References

- 1. confluore.com [confluore.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cross-Linker SPDP | CAS 68181-17-9 Dojindo [dojindo.com]

- 5. glpbio.com [glpbio.com]

- 6. broadpharm.com [broadpharm.com]

- 7. What is SPDP Crosslinker? | AxisPharm [axispharm.com]

- 8. precisepeg.com [precisepeg.com]

- 9. N-Succinimidyl 4-(2-pyridyldithio)pentanoate, 341498-08-6 | BroadPharm [broadpharm.com]

- 10. N-Succinimidyl 4-(2-pyridyldithio)pentanoate - Creative Biolabs [creative-biolabs.com]

- 11. hoffmanchemicals.com [hoffmanchemicals.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to SPDP Crosslinker: Mechanism and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) crosslinker, a vital tool in bioconjugation. We will delve into its core mechanism of action, provide detailed experimental protocols, and present quantitative data to inform experimental design.

Core Mechanism of Action

SPDP is a heterobifunctional crosslinker, meaning it possesses two different reactive groups that can form covalent bonds with distinct functional groups on biomolecules.[1] This allows for the controlled and specific conjugation of molecules, such as proteins, peptides, and antibodies.[2] The key features of SPDP are an N-hydroxysuccinimide (NHS) ester and a 2-pyridyldithiol group.[3]

The conjugation process occurs in a two-step manner:

-

Amine Reaction: The NHS ester moiety of SPDP reacts with primary amines (-NH2), commonly found on the side chains of lysine residues and the N-terminus of proteins, to form a stable amide bond.[4] This reaction is most efficient at a pH range of 7-8.[5]

-

Sulfhydryl Reaction: The 2-pyridyldithiol group reacts with a free sulfhydryl group (-SH), typically from a cysteine residue, to form a disulfide bond.[3] This reaction proceeds optimally at a pH between 7 and 8.[5] A key feature of this step is the release of a byproduct, pyridine-2-thione, which can be quantified by measuring its absorbance at 343 nm to monitor the reaction progress.[5][6]

The resulting crosslink contains a disulfide bond that is cleavable by reducing agents such as dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[3][6] This reversibility is a significant advantage in applications requiring the release of a conjugated molecule under specific conditions.[3]

Quantitative Data

The selection of a specific SPDP reagent often depends on the required spacer arm length and solubility. The following table summarizes key quantitative data for common SPDP variants.

| Reagent Name | Spacer Arm Length (Å) | Solubility | Key Features |

| SPDP | 6.8[7] | Insoluble in water; dissolve in DMSO or DMF[5] | Standard short-chain crosslinker. |

| LC-SPDP | 15.7 | Insoluble in water; dissolve in DMSO or DMF[4] | Long-chain version for increased reach. |

| Sulfo-LC-SPDP | 15.7 | Water-soluble[4] | Water-soluble version for direct addition to aqueous reactions. |

| PEG4-SPDP | 24.3 | Higher aqueous solubility than non-PEGylated versions[8] | PEG spacer enhances solubility and reduces immunogenicity.[5] |

| PEG12-SPDP | 54.1[9] | Higher aqueous solubility than non-PEGylated versions[8] | Extended PEG spacer for greater distance between conjugated molecules. |

Experimental Protocols

The following protocols provide a detailed methodology for common SPDP crosslinking applications.

Materials and Reagents

-

SPDP Reagent: (SPDP, LC-SPDP, Sulfo-LC-SPDP, or PEGylated SPDP)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other amine-free and thiol-free buffers such as borate or carbonate buffer.[5][6]

-

Organic Solvent: Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for non-water-soluble SPDP reagents.[5]

-

Reducing Agent (optional): Dithiothreitol (DTT) or TCEP for reduction of disulfide bonds.

-

Quenching Solution (optional): Tris or glycine to stop the NHS ester reaction.

-

Desalting Columns: For buffer exchange and removal of excess reagents.

Two-Protein Conjugation Workflow

There are two primary strategies for conjugating two proteins, depending on the presence of free sulfhydryl groups.

Detailed Protocol: Conjugation of Two Proteins Lacking Free Sulfhydryls

This protocol describes the conjugation of two proteins, neither of which initially possesses a free sulfhydryl group.

Step 1: Preparation of SPDP Stock Solution

-

Equilibrate the vial of the SPDP reagent to room temperature before opening to prevent moisture condensation.

-

For non-water-soluble SPDP, dissolve the reagent in anhydrous DMSO or DMF to prepare a 20 mM stock solution. For example, dissolve 2 mg of SPDP in 320 µL of DMSO.[4] For water-soluble Sulfo-LC-SPDP, dissolve in ultrapure water.[4] Note: It is recommended to prepare the stock solution fresh for each use as NHS esters are susceptible to hydrolysis.[8]

Step 2: Modification of Proteins with SPDP

This step should be performed separately for both Protein A and Protein B.

-

Dissolve each protein in the reaction buffer at a concentration of 1-10 mg/mL.

-

Add a 20-fold molar excess of the SPDP stock solution to each protein solution.

-

Incubate the reactions for 30-60 minutes at room temperature.[6]

-

Remove excess, non-reacted SPDP and the NHS-leaving group by buffer exchange using a desalting column equilibrated with the reaction buffer.

Step 3: Reduction of one SPDP-modified Protein

-

Choose one of the SPDP-modified proteins (e.g., Protein B) for reduction.

-

Prepare a 150 mM DTT solution by dissolving 23 mg of DTT in 1 mL of a buffer such as PBS or acetate buffer. Using an acetate buffer at pH 4.5 can help prevent the reduction of native disulfide bonds within the protein.[4][5]

-

Add the DTT solution to the SPDP-modified Protein B to a final DTT concentration of 50 mM.[4]

-

Incubate for 30 minutes at room temperature.[4]

-

Remove the excess DTT and the released pyridine-2-thione by passing the solution through a desalting column equilibrated with the reaction buffer. The protein is now sulfhydryl-activated.

Step 4: Conjugation of the Two Modified Proteins

-

Mix the SPDP-modified Protein A with the sulfhydryl-activated Protein B. A 1:1 molar ratio is a good starting point, but the optimal ratio may need to be determined empirically.

-

Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.[4]

-

The resulting conjugate can be purified from the unconjugated proteins by size-exclusion chromatography.

Monitoring the Reaction

The extent of the sulfhydryl reaction can be quantified by measuring the amount of released pyridine-2-thione.

-

Measure the absorbance of the reaction mixture at 343 nm.

-

The concentration of pyridine-2-thione can be calculated using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for pyridine-2-thione at 343 nm is 8,080 M⁻¹cm⁻¹.[10]

Applications in Drug Development

The unique characteristics of the SPDP crosslinker make it highly valuable in the field of drug development, particularly for the creation of Antibody-Drug Conjugates (ADCs).[11]

-

Antibody-Drug Conjugates (ADCs): SPDP is used to link a potent cytotoxic drug to a monoclonal antibody that targets a specific tumor antigen.[9] The disulfide bond is designed to be stable in the bloodstream but is cleaved upon internalization into the target cancer cell, releasing the drug where it is most effective.[11]

-

Protein-Protein Conjugation: SPDP is widely used to create well-defined protein-protein conjugates for various research and therapeutic applications, such as the development of bispecific antibodies or enzyme-antibody conjugates for immunoassays.[12]

-

Surface Modification: Biomaterials and nanoparticles can be functionalized with SPDP to allow for the subsequent attachment of proteins or other ligands for targeted drug delivery or diagnostic purposes.

Troubleshooting

| Problem | Possible Cause | Recommended Solution |

| Low Conjugation Efficiency | - Insufficiently reactive primary amines or sulfhydryls. | - Ensure the pH of the reaction buffer is optimal (7-8).- For sulfhydryl reactions, ensure that any existing disulfide bonds are adequately reduced with DTT or TCEP prior to conjugation.[13] |

| - Hydrolysis of the NHS ester. | - Prepare the SPDP stock solution immediately before use.- Use anhydrous DMSO or DMF. | |

| - Presence of interfering substances in the protein solution. | - Perform buffer exchange to remove any primary amine-containing buffers (e.g., Tris) or thiol-containing compounds before adding the SPDP reagent.[1] | |

| Precipitation of Protein | - Use of organic solvent with sensitive proteins. | - Use a water-soluble SPDP variant like Sulfo-LC-SPDP.- Minimize the amount of organic solvent added to the reaction mixture. |

| Unwanted Cross-reactivity | - Non-specific binding of the crosslinker. | - Optimize the molar ratio of SPDP to the protein.- Consider using a crosslinker with a different reactive group if non-specific reactions persist. |

This in-depth guide provides the fundamental knowledge and practical protocols for the successful application of SPDP crosslinkers in your research and development endeavors. By understanding the mechanism of action and carefully controlling the reaction conditions, you can achieve efficient and specific bioconjugation for a wide range of applications.

References

- 1. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]

- 2. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. covachem.com [covachem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. What is SPDP Crosslinker? | AxisPharm [axispharm.com]

- 6. broadpharm.com [broadpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. adcreview.com [adcreview.com]

- 10. interchim.fr [interchim.fr]

- 11. medchemexpress.com [medchemexpress.com]

- 12. orbi.uliege.be [orbi.uliege.be]

- 13. benchchem.com [benchchem.com]

The SPDP Linker: A Technical Guide to Structure, Function, and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) linker, a cornerstone reagent in the field of bioconjugation. We will delve into its core structure and function, detail its application in creating cleavable disulfide bonds, and provide quantitative data and detailed experimental protocols for its use. This guide is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize SPDP linkers in their work.

Core Concepts: Structure and Function of the SPDP Linker

The SPDP crosslinker is a heterobifunctional reagent featuring two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a 2-pyridyldithio group.[1][2] This dual reactivity allows for the sequential and controlled conjugation of two different biomolecules, typically targeting primary amines and sulfhydryl groups, respectively.

The fundamental utility of the SPDP linker lies in its ability to form a disulfide bond between the conjugated molecules.[1] This disulfide bridge is stable under physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (DTT) or intracellular glutathione.[1][] This cleavable nature makes SPDP a valuable tool for applications requiring the release of a payload, such as in antibody-drug conjugates (ADCs).

A key feature of the reaction between the 2-pyridyldithio group and a sulfhydryl is the release of pyridine-2-thione, a byproduct that can be quantified by measuring its absorbance at 343 nm.[1][4] This allows for the indirect monitoring of the conjugation reaction.

Quantitative Data

The efficiency and stability of SPDP-mediated conjugations are influenced by various factors, including pH, temperature, and the specific biomolecules involved. Below is a summary of available quantitative data.

| Parameter | Value | Conditions | Reference |

| NHS Ester Hydrolysis Half-Life | Several hours | pH 7 | [1] |

| < 10 minutes | pH 9 | [1] | |

| Conjugation Yield (Example) | 58% | Reaction of HER2(scFv)-Cys with SPDP-modified PE24 | [5] |

| Conjugate Purity (Example) | 93% | Reaction of HER2(scFv)-Cys with SPDP-modified PE24 | [5] |

| Disulfide Linker Half-Life in Circulation (SPDB-DM4) | ~9 days | In vivo | [1] |

Experimental Protocols

Two-Step Protein-Protein Conjugation using SPDP

This protocol outlines the general procedure for conjugating two proteins, one with available primary amines (Protein-NH₂) and another with a free sulfhydryl group (Protein-SH).

Materials:

-

SPDP crosslinker

-

Protein-NH₂

-

Protein-SH

-

Reaction Buffer: Phosphate, carbonate/bicarbonate, or borate buffer, pH 7-8[6]

-

Organic Solvent: DMSO or DMF[6]

-

Reducing Agent (optional, for introducing sulfhydryls): Dithiothreitol (DTT)

-

Desalting columns

Procedure:

Step 1: Modification of Protein-NH₂ with SPDP

-

Prepare a stock solution of SPDP in an organic solvent like DMSO or DMF.[6]

-

Dissolve Protein-NH₂ in the reaction buffer.

-

Add the SPDP stock solution to the Protein-NH₂ solution. The molar ratio of SPDP to protein should be optimized for each specific application.

-

Incubate the reaction mixture for 30-60 minutes at room temperature.[6]

-

Remove excess, unreacted SPDP and the N-hydroxysuccinimide byproduct using a desalting column equilibrated with the reaction buffer.[6] The resulting product is Protein-PDP.

Step 2: Conjugation of Protein-PDP with Protein-SH

-

Dissolve Protein-SH in the reaction buffer.

-

Mix the purified Protein-PDP with the Protein-SH solution.

-

Incubate the reaction mixture for at least 1 hour at room temperature, or overnight at 4°C.[6] During this step, the 2-pyridyldithio group of Protein-PDP reacts with the sulfhydryl group of Protein-SH, forming a stable disulfide bond and releasing pyridine-2-thione.

-

The final conjugate can be purified from unconjugated proteins and byproducts using size-exclusion chromatography.

Monitoring the Reaction:

The incorporation of the pyridyldithio group onto Protein-NH₂ can be quantified by reducing a small aliquot of the Protein-PDP solution with DTT and measuring the absorbance of the released pyridine-2-thione at 343 nm.[1]

Cleavage of the Disulfide Bond

To release the conjugated molecules, the disulfide bond can be cleaved using a reducing agent.

Procedure:

-

Prepare a solution of the disulfide-linked conjugate in a suitable buffer.

-

Add a reducing agent such as DTT to the solution. A common condition is 25 mM DTT at pH 4.5, which can selectively cleave the linker-formed disulfide bond without affecting native protein disulfide bonds.[1][4] For more efficient cleavage where native disulfide bond preservation is not a concern, a pH of 7-9 can be used.[7]

-

Incubate the reaction for at least 30 minutes at room temperature.

-

The cleaved products can be separated and analyzed by techniques such as SDS-PAGE or chromatography.

Visualizations

Chemical Structure of SPDP

Caption: Chemical structure of the SPDP crosslinker.

SPDP Conjugation Workflow

Caption: Two-step workflow for SPDP-mediated bioconjugation.

Intracellular Trafficking and Cleavage of a Disulfide-Linked ADC

Caption: General pathway of ADC internalization and payload release.

References

- 1. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. One moment, please... [sterlingpharmasolutions.com]

- 6. Brentuximab vedotin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

N-Succinimidyl 4-(2-pyridyldithio)pentanoate (SPDP): A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

N-succinimidyl 4-(2-pyridyldithio)pentanoate (SPDP) is a heterobifunctional crosslinking agent widely utilized in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs).[1] Its utility stems from its ability to link amine-containing molecules to sulfhydryl-containing molecules through a cleavable disulfide bond.[2] A thorough understanding of its solubility and stability is paramount for its effective application in research and drug development. This guide provides an in-depth overview of these critical parameters, supported by experimental protocols and workflow visualizations.

Solubility Characteristics

SPDP exhibits limited solubility in aqueous solutions, necessitating the use of organic solvents for the preparation of stock solutions.[3][4] The choice of solvent and the final concentration are critical for successful conjugation reactions.

Quantitative Solubility Data

The following table summarizes the reported solubility of SPDP in various solvents.

| Solvent | Concentration (Mass/Volume) | Molar Concentration (Approx.) | Notes |

| Dimethyl sulfoxide (DMSO) | 250 mg/mL | 800.33 mM | Ultrasonic agitation may be needed. Hygroscopic DMSO can negatively impact solubility.[1] |

| Dimethyl sulfoxide (DMSO) | 155 mg/mL | 496.22 mM | Sonication is recommended.[5] |

| Dimethylformamide (DMF) | - | - | Frequently used as a solvent for preparing SPDP stock solutions.[3][4] |

| Water | Limited aqueous solubility | - | Must be dissolved in an organic solvent before addition to aqueous reaction mixtures.[2][3][4] |

Note: Discrepancies in reported solubility values in DMSO may arise from differences in experimental conditions, such as the purity of the solvent and the specific batch of SPDP.

For in vivo applications, a formulation consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been reported to achieve a solubility of at least 4 mg/mL (12.81 mM).[5]

Stability Profile

The stability of SPDP is influenced by several factors, primarily pH, temperature, and moisture. The molecule contains two reactive moieties, an N-hydroxysuccinimide (NHS) ester and a 2-pyridyldithio group, each with distinct stability characteristics.

pH-Dependent Stability of the NHS Ester

The NHS ester moiety is susceptible to hydrolysis, a reaction that is highly dependent on the pH of the solution. The rate of hydrolysis increases significantly with increasing pH.[2][3][4]

| pH | Half-life of NHS Ester |

| 7 | Several hours |

| 9 | < 10 minutes |

This data highlights the importance of performing conjugation reactions involving the NHS ester at a neutral to slightly alkaline pH (pH 7-8) to balance the reaction rate with the rate of hydrolysis.[2][3][4][6]

Stability of the 2-Pyridyldithio Group

The 2-pyridyldithio group is the sulfhydryl-reactive part of SPDP. This group exhibits optimal reactivity with sulfhydryls in the pH range of 7 to 8.[2][3][4][6] Reaction buffers for this step must be devoid of thiols and disulfide-reducing agents to prevent premature cleavage of the disulfide bond or unwanted side reactions.[2][3][4]

Storage and Handling

For long-term storage, SPDP should be kept at -20°C and protected from moisture.[1][7][8] It is advisable to allow the reagent vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis of the NHS ester.[3][4] While stock solutions in high-purity, anhydrous DMSO can be stored for a limited time at -20°C under an inert gas like nitrogen or argon, it is generally recommended to use freshly prepared solutions for optimal reactivity.[1][9]

Experimental Protocols

The following are generalized protocols for determining the solubility of SPDP and for its use in a typical bioconjugation workflow.

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This method is a standard approach for determining the equilibrium solubility of a compound in a specific solvent.[10]

-

Preparation of a Saturated Solution: Add an excess amount of SPDP to a known volume of the test solvent (e.g., DMSO) in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a chemically inert syringe filter (e.g., PTFE).[10]

-

Quantification: Determine the concentration of SPDP in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with standards of known SPDP concentrations should be used for accurate quantification.[10]

-

Data Reporting: Express the solubility in units of mg/mL or Molarity (M) at the specified temperature.[10]

Protocol 2: Preparation and Use of SPDP for Protein Conjugation

This protocol outlines the basic steps for conjugating two proteins using SPDP.

-

Preparation of SPDP Stock Solution: Immediately before use, dissolve SPDP in anhydrous DMSO or DMF to a desired concentration (e.g., 20 mM by dissolving 2 mg of SPDP in 320 µL of solvent).[3][4]

-

Modification of the First Protein (Amine-Containing):

-

Dissolve the protein in an amine-free buffer at pH 7-8 (e.g., phosphate-buffered saline, PBS).

-

Add the SPDP stock solution to the protein solution. The molar ratio of SPDP to protein will need to be optimized for the specific application.

-

Incubate the reaction for 30-60 minutes at room temperature.[3][4]

-

-

Removal of Excess SPDP: Remove non-reacted SPDP and the N-hydroxysuccinimide byproduct by size-exclusion chromatography (e.g., a desalting column) or dialysis.[3][4]

-

Reaction with the Second Protein (Sulfhydryl-Containing):

-

Purification of the Conjugate: Purify the final protein-protein conjugate from unconjugated proteins and byproducts using an appropriate chromatographic method, such as size-exclusion chromatography.[3]

Visualizations

Bioconjugation Workflow using SPDP

The following diagram illustrates a typical workflow for the conjugation of an amine-containing molecule to a sulfhydryl-containing molecule using SPDP.

Logical Relationship of SPDP Stability Factors

This diagram illustrates the key factors affecting the stability of SPDP and their consequences.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What is SPDP Crosslinker? | AxisPharm [axispharm.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. store.sangon.com [store.sangon.com]

- 5. SPDP | TargetMol [targetmol.com]

- 6. broadpharm.com [broadpharm.com]

- 7. glpbio.com [glpbio.com]

- 8. N-Succinimidyl 4-(2-pyridyldithio)pentanoate, 341498-08-6 | BroadPharm [broadpharm.com]

- 9. interchim.fr [interchim.fr]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Cleavable Disulfide Linkers in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Disulfide Linkers

In the landscape of bioconjugation, the linker molecule that connects a bioactive agent to a carrier biomolecule is a critical determinant of the conjugate's success. Among the various classes of linkers, cleavable disulfide linkers have emerged as a cornerstone technology, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs).[][2] Disulfide linkers are characterized by a sulfur-sulfur (S-S) bond that is engineered to be selectively cleaved under specific physiological conditions.[]

The primary advantage of disulfide linkers lies in their redox sensitivity.[] They are designed to remain stable in the relatively oxidizing environment of the bloodstream, preventing the premature release of the conjugated payload and minimizing off-target toxicity.[][4] Upon reaching the target cell, the bioconjugate is internalized, exposing the linker to the highly reducing intracellular environment. This environment, rich in glutathione (GSH), facilitates the cleavage of the disulfide bond, releasing the active payload precisely where it is needed.[][][4] This targeted release mechanism significantly enhances the therapeutic index of the conjugated drug.

This guide provides a comprehensive technical overview of cleavable disulfide linkers, covering their mechanism of action, types and stability, applications, and detailed experimental protocols for their use in bioconjugation.

Mechanism of Intracellular Cleavage

The functionality of disulfide linkers is fundamentally based on the stark difference in redox potential between the extracellular and intracellular compartments. The bloodstream is an oxidizing environment with low concentrations of free thiols (e.g., plasma cysteine at ~5 µM), which helps maintain the integrity of the disulfide bond.[][5] In contrast, the cytoplasm of a cell is a highly reducing environment, with glutathione concentrations ranging from 1 to 10 mM, a concentration up to 1000-fold higher than in the extracellular space.[][][6]

The cleavage of the disulfide bond occurs via a thiol-disulfide exchange reaction.[4][7] A thiol group from an intracellular reducing agent, predominantly glutathione (GSH), attacks one of the sulfur atoms of the disulfide bridge.[4] This nucleophilic attack results in the formation of a mixed disulfide and the release of the other sulfur atom as a thiolate, which in turn liberates the payload. This process can also be catalyzed by intracellular enzymes such as protein disulfide isomerase (PDI), thioredoxin (TRX), and glutaredoxin (GRX).[8][9]

Figure 1. Mechanism of disulfide linker cleavage in the intracellular environment.

Types, Stability, and Design Considerations

The stability of the disulfide bond is a critical parameter that must be carefully optimized. A linker that is too labile may release the drug prematurely in circulation, while a linker that is too stable may not release the drug efficiently within the target cell.[5] The stability and cleavage kinetics of disulfide linkers can be modulated by introducing steric hindrance or by altering the electronic properties of the atoms adjacent to the disulfide bond.[4][10]

-

Unhindered Aliphatic Disulfides: These are the simplest form of disulfide linkers. While they are readily cleaved in the presence of glutathione, they can exhibit lower stability in plasma, potentially leading to off-target drug release.[5]

-

Sterically Hindered Disulfides: Introducing alkyl substituents, such as methyl groups, on the carbon atoms alpha to the disulfide bond increases steric hindrance.[5][11] This modification shields the disulfide bond from attack by circulating thiols, thereby enhancing its stability in plasma.[11] A well-known example is the SPDB (N-succinimidyl-4-(2-pyridyldithio)butanoate) linker used in maytansinoid-based ADCs.[10][12]

-

Aryl-Alkyl Disulfides: These linkers possess moderate stability and cleavage rates. The aromatic ring can influence the electronic properties of the disulfide bond, affecting its reactivity.

The choice of linker depends on the specific antibody, payload, and the target antigen. The ideal linker must strike a balance between plasma stability and efficient intracellular release.[][5]

Table 1: Quantitative Comparison of Disulfide Linker Properties

| Linker Type | Example | Plasma Half-life (approx.) | Intracellular Cleavage Rate (Relative) | Key Feature |

| Unhindered Aliphatic | SPP (N-succinimidyl 3-(2-pyridyldithio)propionate) | 24 - 48 hours[4] | High | Rapid cleavage but lower plasma stability. |

| Sterically Hindered | SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate) | > 100 hours[4] | Moderate | Increased plasma stability due to steric hindrance.[10] |

| Direct Cysteine Conjugation | THIOMAB™-Drug Conjugates | Variable (highly site-dependent) | Rapid (post-catabolism) | Stability is influenced by the local protein microenvironment.[13][14] |

Applications in Bioconjugation

The primary and most impactful application of cleavable disulfide linkers is in the construction of Antibody-Drug Conjugates (ADCs) .[][8] ADCs combine the high specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule drug, creating a powerful targeted therapy.

Figure 2. General workflow for the synthesis of an ADC using a disulfide linker.

In a typical ADC, the disulfide linker connects the cytotoxic payload to cysteine residues on the antibody.[11] These cysteine residues can be naturally occurring (from reduced interchain disulfides) or engineered into the antibody sequence at specific sites (e.g., Thiomab™ technology) to create more homogeneous conjugates.[][13]

Beyond ADCs, disulfide linkers are employed in:

-

Polymer-Drug Conjugates: Attaching drugs to polymer backbones for controlled release.[15]

-

Peptide and Oligonucleotide Conjugates: Delivering therapeutic peptides or nucleic acids.[16]

-

Prodrug Design: Creating inactive prodrugs that are activated by the reducing environment of target cells.[17]

-

Biosensors and Diagnostics: Designing probes that release a signal upon disulfide cleavage.[18]

Figure 3. Targeted delivery and intracellular release pathway for an ADC.

Key Experimental Protocols

The following sections provide generalized methodologies for the synthesis, conjugation, and evaluation of disulfide-linked bioconjugates.

Protocol 1: Synthesis of an N-hydroxysuccinimide (NHS) Ester Disulfide Linker

This protocol describes a general method for creating a heterobifunctional disulfide linker (e.g., SPDP-like) that can react with amines on a payload and thiols on a biomolecule.

Materials:

-

3-mercaptopropionic acid

-

2,2'-Dipyridyl disulfide

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

-

N-Hydroxysuccinimide (NHS)

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Ethanol (EtOH)

-

Glacial acetic acid

-

Silica gel for column chromatography

Methodology:

-

Thiol Activation: Dissolve 3-mercaptopropionic acid in EtOH. Add a solution of 2,2'-dipyridyl disulfide in EtOH and a catalytic amount of glacial acetic acid. Stir the reaction at room temperature for 2-4 hours. The progress can be monitored by the formation of the yellow byproduct, pyridine-2-thione.

-

Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the resulting pyridyl disulfide-activated propionic acid by silica gel column chromatography.

-

NHS Ester Formation: Dissolve the purified product and N-Hydroxysuccinimide (NHS) in anhydrous DCM or DMF. Cool the solution to 0°C in an ice bath.

-

Coupling: Add DCC to the cooled solution and stir at 0°C for 1 hour, then allow it to warm to room temperature and stir overnight.

-

Final Purification: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Concentrate the filtrate and purify the final NHS-ester disulfide linker product by recrystallization or silica gel chromatography. Characterize the final product using NMR and Mass Spectrometry.

Protocol 2: Conjugation of a Disulfide Linker-Payload to an Antibody

This protocol outlines the steps for conjugating a payload, activated with a disulfide linker, to a monoclonal antibody via its cysteine residues.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Disulfide linker-payload construct (e.g., from Protocol 1, pre-reacted with an amine-containing payload)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)

-

Phosphate-buffered saline (PBS)

Methodology:

-

Antibody Reduction: Prepare a solution of the mAb at a concentration of 5-10 mg/mL. Add a 5-10 molar excess of TCEP to selectively reduce the interchain disulfide bonds. Incubate at 37°C for 1-2 hours.

-

Buffer Exchange (Optional but Recommended): Remove the excess reducing agent by performing a buffer exchange into a degassed conjugation buffer (e.g., PBS with EDTA) using a desalting column or TFF.

-

Conjugation Reaction: Immediately add a 5-10 molar excess of the disulfide linker-payload construct (dissolved in a compatible organic solvent like DMSO) to the reduced antibody solution. The final concentration of the organic solvent should typically be kept below 10% (v/v).

-

Incubation: Gently mix the reaction and incubate at room temperature or 4°C for 2-4 hours. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the free thiols.

-

Quenching: Add a 2-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted linker-payload. Incubate for 20 minutes.

-

Purification: Purify the resulting ADC from unconjugated payload, linker, and quenching agent using SEC or TFF. Exchange the final ADC into a suitable formulation buffer.

-

Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS), and assess aggregation using SEC.

Protocol 3: In Vitro Disulfide Cleavage Assay

This protocol is used to assess the stability and release kinetics of the payload from the bioconjugate in a simulated reducing environment.

Materials:

-

Purified bioconjugate (e.g., ADC from Protocol 2)

-

Glutathione (GSH) or Dithiothreitol (DTT) stock solution

-

Assay buffer (e.g., PBS, pH 7.4)

-

Analytical system: RP-HPLC, LC-MS, or a fluorescence plate reader if a fluorescent payload is used.

Methodology:

-

Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes or a 96-well plate. To each well, add the bioconjugate to a final concentration of ~1 mg/mL in the assay buffer.

-

Initiate Cleavage: Add GSH or DTT to the reaction mixtures to achieve a final concentration that mimics the intracellular environment (e.g., 5 mM GSH). Prepare a control sample without any reducing agent.

-

Time-Course Incubation: Incubate the reactions at 37°C. At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 24 hr), take an aliquot from each reaction.

-

Sample Quenching (for HPLC/MS): Quench the cleavage reaction in the aliquots by adding an acid (e.g., trifluoroacetic acid) or by immediate freezing.

-

Analysis:

-

HPLC/MS: Analyze the samples to quantify the amount of released payload versus the intact conjugate over time. A reverse-phase HPLC method can separate the small molecule payload from the large protein conjugate.

-

Fluorescence: If the payload is fluorescent, measure the increase in fluorescence intensity over time. Cleavage may de-quench a fluorescent reporter.

-

-

Data Interpretation: Plot the percentage of released payload against time to determine the release kinetics and the half-life of the linker under reducing conditions.

Conclusion

Cleavable disulfide bonds are an indispensable tool in bioconjugation, particularly for the development of targeted therapeutics.[4] Their unique ability to remain stable in circulation and undergo selective cleavage within the reducing environment of target cells provides a powerful mechanism for controlled payload delivery.[][] The capacity to fine-tune their stability and cleavage kinetics through rational chemical design allows for precise control over drug release profiles.[4][5] As the field of bioconjugation continues to advance, the sophisticated use of cleavable linkers like disulfide bonds will undoubtedly play a central role in the creation of next-generation therapies and diagnostic agents.[4]

References

- 2. Disulfide Linkers, S-S Cleavable | BroadPharm [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Disulfide - Wikipedia [en.wikipedia.org]

- 8. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]

- 9. Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. njbio.com [njbio.com]

- 11. LUMO-Assisted Design of Disulfide Linkers - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Polymer–paclitaxel conjugates based on disulfide linkers for controlled drug release - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Disulfide Linkers - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 17. Disulfide based prodrugs for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Disulfide Linkage/Linker, Disulfide Bridges in Proteins/Antibodies | AxisPharm [axispharm.com]

Heterobifunctional Crosslinkers for Protein Modification: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional crosslinkers are indispensable reagents in modern biochemistry and drug development, enabling the precise covalent linkage of two different biomolecules.[1] Unlike their homobifunctional counterparts which possess two identical reactive groups, heterobifunctional crosslinkers feature two distinct reactive moieties.[1][2] This inherent asymmetry allows for controlled, sequential reactions, minimizing the formation of undesirable homodimers or polymers.[3][4] This guide provides a comprehensive overview of the core principles, chemistries, and applications of heterobifunctional crosslinkers in protein modification, offering detailed methodologies and quantitative data to aid in experimental design and execution.

Core Concepts of Heterobifunctional Crosslinking

The strategic advantage of heterobifunctional crosslinkers lies in their ability to facilitate a two-step conjugation process.[1] This is achieved by selecting a crosslinker with reactive ends that target different functional groups on the proteins or molecules to be conjugated. The most commonly targeted functional groups on proteins are primary amines (-NH2) found in lysine residues and the N-terminus, and sulfhydryl groups (-SH) found in cysteine residues.[1]

The general structure of a heterobifunctional crosslinker consists of three key components: two different reactive groups and a spacer arm that connects them. The nature of the reactive groups dictates the target functional groups, while the spacer arm's length and chemical composition influence the stability, solubility, and steric accessibility of the final conjugate.[4]

Classification of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are categorized based on the specific reactive groups they possess.[3] This diversity allows for the selection of an appropriate reagent for a wide range of applications.

Amine-Reactive and Sulfhydryl-Reactive Crosslinkers

This is the most common class of heterobifunctional crosslinkers.[3] One end typically features an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester, which targets primary amines on proteins.[3][5] The other end has a sulfhydryl-reactive group, like a maleimide, which specifically reacts with cysteine residues.[3][6] This combination is highly effective for creating controlled, site-directed protein-protein or protein-small molecule conjugates.[3]

Amine-Reactive and Photoreactive Crosslinkers

These crosslinkers combine an amine-reactive group with a photoreactive group, such as an aryl azide or diazirine.[2][3] The amine-reactive end allows for specific attachment to a protein. The photoreactive end remains inert until activated by UV light, at which point it forms a highly reactive intermediate that can non-selectively insert into C-H or N-H bonds of nearby molecules.[1][3] This is particularly useful for capturing transient or unknown protein interactions.[3]

Carbonyl-Reactive and Sulfhydryl-Reactive Crosslinkers

This class of reagents contains a carbonyl-reactive group (e.g., hydrazide) and a sulfhydryl-reactive group.[3] Carbonyl groups can be naturally present in biomolecules or can be introduced, for example, by periodate oxidation of carbohydrates on glycoproteins.[3] These crosslinkers are valuable for conjugating glycoproteins to sulfhydryl-containing molecules.[3]

Key Chemistries in Protein Modification

A thorough understanding of the reaction chemistry of the functional groups is crucial for successful bioconjugation.

Amine-Reactive Chemistry: NHS Esters

N-hydroxysuccinimide (NHS) esters are widely used for their high reactivity towards primary amines at a physiological to slightly alkaline pH of 7.2-9.[5][7] The reaction proceeds via nucleophilic acyl substitution, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct.[7][8] It's important to note that hydrolysis of the NHS ester is a competing reaction in aqueous solutions, and its rate increases with pH.[5] While highly specific for primary amines, some side reactions with tyrosine, serine, and threonine residues have been reported, particularly at higher pH.[9][10]

Sulfhydryl-Reactive Chemistry: Maleimides

The maleimide group exhibits high specificity for sulfhydryl groups within a pH range of 6.5-7.5, forming a stable, non-reversible thioether bond through a Michael addition reaction.[6][7] At pH values above 7.5, the maleimide group can also react with primary amines, and the rate of hydrolysis to a non-reactive maleamic acid increases.[6][7] Due to the lower abundance of cysteine compared to lysine in most proteins, maleimide chemistry allows for more selective, site-specific modifications.[11]

Quantitative Data for Common Heterobifunctional Crosslinkers

The choice of crosslinker is critical and depends on the specific application, including the required distance between the conjugated molecules and the desired solubility and cell permeability of the conjugate.[7]

| Crosslinker | Reactive Group A | Reactive Group B | Spacer Arm Length (Å) | Water Soluble | Cell Membrane Permeable | Cleavable |

| SMCC | NHS ester | Maleimide | 8.3 | No | Yes | No |

| Sulfo-SMCC | Sulfo-NHS ester | Maleimide | 8.3[12] | Yes | No | No |

| SMPB | NHS ester | Maleimide | 11.6 | No | Yes | No |

| Sulfo-SMPB | Sulfo-NHS ester | Maleimide | 11.6 | Yes | No | No |

| LC-SPDP | NHS ester | Pyridyldithiol | 15.7 | No | Yes | Yes (reducible) |

| Sulfo-LC-SPDP | Sulfo-NHS ester | Pyridyldithiol | 15.7 | Yes | No | Yes (reducible) |

| SDA | NHS ester | Photoreactive Azide | 3.5 | No | Yes | No |

| Sulfo-SDA | Sulfo-NHS ester | Photoreactive Azide | 3.5 | Yes | No | No |

| MPBH | Hydrazide | Maleimide | 13.5 | No | Yes | No |

Experimental Protocols

The following are detailed protocols for common applications of heterobifunctional crosslinkers. These should be optimized for each specific application.

Two-Step Protein-Protein Conjugation using Sulfo-SMCC

This protocol describes the conjugation of Protein A (containing primary amines) to Protein B (containing free sulfhydryls).

Materials:

-

Protein A (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)

-

Protein B (with at least one free sulfhydryl)

-

Sulfo-SMCC

-

Anhydrous DMSO or DMF (if using a non-sulfonated crosslinker)

-

Desalting columns

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1M Tris-HCl, pH 8.0 or free cysteine

Procedure:

-

Preparation of Reagents:

-

Activation of Protein A with Sulfo-SMCC:

-

Removal of Excess Crosslinker:

-

Remove unreacted Sulfo-SMCC from the activated Protein A using a desalting column equilibrated with PBS, pH 7.2.[1]

-

-

Conjugation to Protein B:

-

Immediately add the purified, maleimide-activated Protein A to Protein B. The molar ratio of the two proteins should be optimized for the desired degree of conjugation.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[14]

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, add a quenching reagent such as free cysteine or β-mercaptoethanol to react with any unreacted maleimide groups.[7]

-

-

Purification of the Conjugate:

-

Purify the final protein-protein conjugate using size-exclusion chromatography or another suitable purification method to remove unreacted proteins and quenching reagents.

-

Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol outlines the conjugation of a cytotoxic drug containing a sulfhydryl group to an antibody.

Materials:

-

Antibody (e.g., IgG)

-

SMCC crosslinker

-

Anhydrous DMF or DMSO

-

Sulfhydryl-containing cytotoxic drug

-

Reducing agent (e.g., DTT or TCEP)

-

Desalting columns

-

Conjugation Buffer: PBS with EDTA, pH 7.2

-

Quenching Buffer: 1M Tris-HCl, pH 8.0

Procedure:

-

Antibody Reduction (if necessary):

-

If the antibody does not have free sulfhydryls, reduce the interchain disulfide bonds by incubating with a controlled amount of a reducing agent like DTT or TCEP.

-

Remove the reducing agent using a desalting column.

-

-

Activation of the Antibody with SMCC:

-

Dissolve SMCC in anhydrous DMF or DMSO.

-

Add a molar excess of the SMCC solution to the antibody in conjugation buffer.

-

Incubate for 1-2 hours at room temperature.

-

-

Removal of Excess SMCC:

-

Purify the maleimide-activated antibody using a desalting column.

-

-

Conjugation of the Cytotoxic Drug:

-

Add the sulfhydryl-containing drug to the activated antibody.

-

Incubate for 2-4 hours at room temperature or overnight at 4°C.

-

-

Purification and Characterization of the ADC:

-

Purify the ADC using chromatography to remove unconjugated drug and crosslinker.

-

Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

-

Visualizing Workflows and Pathways

Diagrams created using Graphviz can effectively illustrate complex biological and experimental processes.

Caption: A generalized two-step experimental workflow for protein-protein conjugation.

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Caption: Proximity labeling workflow to identify protein-protein interactions.

Conclusion

Heterobifunctional crosslinkers are powerful and versatile tools that have become central to the fields of proteomics, drug delivery, and diagnostics.[1][15] Their ability to facilitate controlled, stepwise reactions enables the creation of highly specific and well-defined bioconjugates.[1] By carefully selecting the crosslinker based on its reactive groups, spacer arm length, and other physicochemical properties, researchers can design and execute a wide range of protein modification strategies to advance both fundamental biological understanding and the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]

- 3. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 4. benchchem.com [benchchem.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 9. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Understanding chemical reactivity for homo- and heterobifunctional protein cross-linking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. researchgate.net [researchgate.net]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. nbinno.com [nbinno.com]

The Role of SPDP in Antibody-Drug Conjugate Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) is a widely utilized heterobifunctional crosslinker in ADC development. Its enduring relevance stems from its ability to create a cleavable disulfide bond, enabling the controlled release of the cytotoxic payload within the target cell. This technical guide provides an in-depth overview of the role of SPDP in ADC development, including detailed experimental protocols, quantitative data, and visualizations of key processes.

Core Concepts: The SPDP Linker

SPDP is a short-chain crosslinker featuring two reactive groups: an N-hydroxysuccinimide (NHS) ester and a pyridyldithiol group.[1][2] This heterobifunctional nature allows for a two-step conjugation process. The NHS ester reacts with primary amines, such as the lysine residues on the surface of an antibody, forming a stable amide bond.[3][4] The pyridyldithiol group reacts with sulfhydryl (thiol) groups to form a disulfide bond.[4] This disulfide bond is the key feature of the SPDP linker, as it is relatively stable in the bloodstream but can be readily cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione is significantly higher.[5][6]

Chemical Structure of SPDP

Caption: Chemical structure of N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP).

Antibody-Drug Conjugation with SPDP: A Step-by-Step Workflow

The conjugation of a cytotoxic drug to an antibody using SPDP typically involves a two-stage process. First, the antibody is modified with SPDP. Second, the drug, which must possess a free sulfhydryl group, is conjugated to the SPDP-modified antibody.

Experimental Workflow for SPDP-based ADC Development

Caption: General experimental workflow for the development of an SPDP-linked ADC.

Detailed Experimental Protocols

Protocol 1: Modification of Antibody with SPDP

Materials:

-

Monoclonal Antibody (mAb) at 1-10 mg/mL in amine-free buffer (e.g., PBS, Borate buffer) at pH 7.2-8.0.

-

SPDP reagent.

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).

-

Desalting column (e.g., Sephadex G-25).

-

Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2.

Procedure:

-

Prepare SPDP Solution: Immediately before use, prepare a 20 mM stock solution of SPDP in DMSO. For example, dissolve 6.25 mg of SPDP in 1 mL of DMSO.[7]

-

Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.

-

Reaction: Add a 20-fold molar excess of the SPDP solution to the antibody solution.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.[8][9]

-

Purification: Remove excess, unreacted SPDP and the N-hydroxysuccinimide byproduct by passing the reaction mixture through a desalting column equilibrated with the reaction buffer.

Protocol 2: Conjugation of Sulfhydryl-Containing Drug to SPDP-Modified Antibody

Materials:

-

SPDP-modified antibody from Protocol 1.

-

Sulfhydryl-containing drug.

-

Reaction Buffer: PBS, pH 7.2.

Procedure:

-

Drug Preparation: Dissolve the sulfhydryl-containing drug in a suitable solvent (e.g., DMSO) at a concentration that allows for a 1.5 to 5-fold molar excess relative to the antibody.

-

Conjugation: Add the drug solution to the purified SPDP-modified antibody solution.

-

Incubation: Incubate the reaction mixture overnight at 4°C or for 2 hours at room temperature with gentle stirring.[10]

-

Purification: Purify the resulting ADC from unconjugated drug and other reaction components using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[3][11]

Characterization of SPDP-Linked ADCs

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.

Determination of Drug-to-Antibody Ratio (DAR)

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that defines the average number of drug molecules conjugated to each antibody.[12][13]

-

UV/Vis Spectroscopy: This is a relatively simple method that utilizes the different absorbance maxima of the antibody (typically 280 nm) and the drug. By measuring the absorbance at these two wavelengths, the concentrations of the protein and the drug can be determined, and the DAR can be calculated.[12]

-

Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. Since the cytotoxic payloads are often hydrophobic, HIC can separate ADC species with different numbers of conjugated drugs. The peak areas can be used to calculate the average DAR.[11]

-

Mass Spectrometry (MS): Both intact mass analysis and analysis of the reduced light and heavy chains can provide precise information on the drug load distribution and the average DAR.[14][15]

| Method | Principle | Advantages | Disadvantages |

| UV/Vis Spectroscopy | Differential absorbance of protein and drug | Simple, rapid | Lower accuracy, requires distinct absorbance spectra |

| HIC | Separation based on hydrophobicity | Provides information on drug load distribution | Can be influenced by conjugation site |

| Mass Spectrometry | Precise mass measurement | High accuracy, detailed distribution information | Requires specialized equipment |

Stability Assessment

The stability of the linker is crucial to prevent premature drug release in circulation, which can lead to off-target toxicity.[16][17]

-

In Vitro Plasma Stability: The ADC is incubated in plasma from different species (e.g., human, mouse) at 37°C over a period of time.[18][19] Samples are taken at various time points, and the amount of intact ADC and released payload is quantified by methods like ELISA or LC-MS.

| Linker Type | Cleavage Mechanism | Relative Plasma Stability |

| Disulfide (e.g., SPDP) | Reduction by Glutathione | Moderate |

| Hydrazone | Acid Hydrolysis | Low to Moderate |

| Peptide | Protease Cleavage | High |

| Non-cleavable | Antibody Degradation | Very High |

Mechanism of Action and Payload Release

The therapeutic efficacy of an SPDP-linked ADC relies on a sequence of events that culminates in the targeted release of the cytotoxic payload.

Cellular Uptake and Intracellular Trafficking

Caption: Mechanism of action of an SPDP-linked ADC.

-

Binding: The antibody component of the ADC specifically binds to its target antigen on the surface of a cancer cell.[20]

-

Internalization: The ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.[21]

-

Payload Release: Inside the cell, the disulfide bond of the SPDP linker is exposed to the high concentration of glutathione (GSH) in the cytoplasm. GSH, a reducing agent, cleaves the disulfide bond, releasing the cytotoxic payload.[5]

-

Target Engagement and Cell Death: The released payload then interacts with its intracellular target, such as microtubules or DNA, leading to cell cycle arrest and apoptosis.[20]

In Vitro and In Vivo Efficacy Evaluation

The potency of the developed ADC is assessed through a series of in vitro and in vivo experiments.

In Vitro Cytotoxicity Assays

These assays determine the concentration of the ADC required to kill 50% of the target cells (IC50). Target-positive and target-negative cell lines are treated with serial dilutions of the ADC, and cell viability is measured after a set incubation period.[22][23]

| ADC Example (Hypothetical) | Target Cell Line | IC50 (nM) |

| Anti-Her2-SPDP-DrugX | SK-BR-3 (Her2+) | 1.5 |

| Anti-Her2-SPDP-DrugX | MDA-MB-231 (Her2-) | >1000 |

In Vivo Tumor Xenograft Models

The anti-tumor activity of the ADC is evaluated in animal models, typically immunodeficient mice bearing human tumor xenografts. The ADC is administered intravenously, and tumor growth is monitored over time. Efficacy is assessed by comparing the tumor volume in treated versus control groups.[24][25]

Conclusion

The SPDP linker remains a valuable tool in the development of antibody-drug conjugates due to its straightforward chemistry and the well-understood mechanism of disulfide cleavage for payload release. The protocols and characterization methods outlined in this guide provide a framework for the successful design, synthesis, and evaluation of SPDP-linked ADCs. Careful optimization of the conjugation process, thorough characterization of the resulting conjugate, and rigorous assessment of its stability and efficacy are paramount to developing safe and effective ADC therapeutics. As the field of ADCs continues to evolve, the foundational principles established with linkers like SPDP will continue to inform the design of next-generation targeted therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Preparation of Dual-Labeled and Site-Specific Antibody and Fab Conjugates by Solid-Phase - Creative Biolabs [creative-biolabs.com]

- 3. researchgate.net [researchgate.net]

- 4. Effect of Linker Stereochemistry on the Activity of Indolinobenzodiazepine Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. iphasebiosci.com [iphasebiosci.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. broadpharm.com [broadpharm.com]

- 9. confluore.com [confluore.com]

- 10. researchgate.net [researchgate.net]

- 11. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lifesciences.danaher.com [lifesciences.danaher.com]

- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 15. agilent.com [agilent.com]

- 16. benchchem.com [benchchem.com]

- 17. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 18. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. hoeford.com [hoeford.com]

- 23. wuxibiology.com [wuxibiology.com]

- 24. researchgate.net [researchgate.net]

- 25. Establishing in vitro-in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-succinimidyl 4-(2-pyridyldithio)pentanoate (CAS Number: 341498-08-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-succinimidyl 4-(2-pyridyldithio)pentanoate, commonly referred to as SPP, is a heterobifunctional crosslinker pivotal in the field of bioconjugation. It serves as a molecular bridge, covalently linking molecules containing primary amines to those with sulfhydryl groups. This technical guide provides a comprehensive overview of SPP, including its chemical properties, detailed experimental protocols for its use, and its application in the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs). While often discussed in the context of its shorter-chain analogue, N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP, CAS 68181-17-9), SPP distinguishes itself with a longer spacer arm, a feature that can influence the stability and efficacy of the resulting conjugate.[1]

Core Chemical and Physical Properties

SPP is characterized by two reactive moieties: an N-hydroxysuccinimide (NHS) ester and a pyridyldithio group, separated by a 5-carbon atom spacer.[2] The NHS ester readily reacts with primary amines, such as those found on the side chains of lysine residues in proteins, to form stable amide bonds.[2] The pyridyldithio group, on the other hand, specifically reacts with free sulfhydryl (thiol) groups, typically from cysteine residues, to form a disulfide bond.[2] This disulfide bond is a key feature of SPP, as it is cleavable under reducing conditions, such as those found within the intracellular environment.[3][4]

| Property | Value | Reference |

| CAS Number | 341498-08-6 | [2][3][5][6] |

| Molecular Formula | C14H16N2O4S2 | [2] |

| Molecular Weight | 340.43 g/mol | [3] |

| Appearance | White to off-white solid | N/A |

| Purity | >95% | [5] |

| Solubility | Soluble in organic solvents like DMSO and DMF | [3] |

| Storage Conditions | -20°C, desiccated | [2][3] |

Mechanism of Action in Bioconjugation

The utility of SPP in bioconjugation, particularly in the synthesis of ADCs, lies in its two-step reaction mechanism. First, the NHS ester of SPP reacts with primary amines on a carrier molecule, such as an antibody. This reaction is typically carried out in a buffer at a slightly alkaline pH (7-8). The result is a stable amide linkage, attaching the pyridyldithio-pentanoyl moiety to the antibody.

In the second step, the modified antibody is introduced to a molecule containing a free sulfhydryl group, such as a cytotoxic drug. The pyridyldithio group on the antibody then reacts with the sulfhydryl group of the drug, forming a disulfide bond and releasing pyridine-2-thione. This reaction can be monitored spectrophotometrically by measuring the absorbance of the released pyridine-2-thione at 343 nm. The resulting ADC consists of the antibody linked to the drug via a disulfide bond within the pentanoate spacer.

This disulfide linkage is relatively stable in the bloodstream. However, upon internalization of the ADC into a target cell, the higher intracellular concentration of reducing agents like glutathione cleaves the disulfide bond, releasing the active drug to exert its cytotoxic effect.[4]

Experimental Protocols

The following are generalized protocols for the use of SPP in the preparation of an antibody-drug conjugate. Optimization of reaction conditions, such as molar ratios of reactants and incubation times, is crucial for achieving the desired drug-to-antibody ratio (DAR).

Protocol 1: Modification of an Antibody with SPP

Objective: To introduce pyridyldithio groups onto an antibody.

Materials:

-

Antibody solution (e.g., 5-10 mg/mL in PBS, pH 7.4)

-

SPP stock solution (e.g., 20 mM in anhydrous DMSO or DMF)

-

Reaction Buffer (e.g., PBS with 1 mM EDTA, pH 7.2-8.0)

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Prepare the antibody solution in the reaction buffer.

-

Add a 10- to 20-fold molar excess of the SPP stock solution to the antibody solution with gentle vortexing.

-

Incubate the reaction mixture for 30-60 minutes at room temperature.

-

Remove excess, unreacted SPP and byproducts by passing the reaction mixture through a desalting column equilibrated with the reaction buffer.

-

The concentration of the modified antibody can be determined by measuring its absorbance at 280 nm.

Protocol 2: Conjugation of a Thiol-Containing Drug to the SPP-Modified Antibody

Objective: To form the final antibody-drug conjugate.

Materials:

-

SPP-modified antibody solution (from Protocol 1)

-

Thiol-containing drug (payload)

-

Reaction Buffer (as above)

-

Purification system (e.g., size-exclusion chromatography or hydrophobic interaction chromatography)

Procedure:

-

Add a 2- to 5-fold molar excess of the thiol-containing drug to the SPP-modified antibody solution.

-